4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine
Description
Properties
IUPAC Name |
4,4,4-trifluoro-1-(furan-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTBBRMNGQGCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a furan ring. This compound is being investigated for its potential biological activities, particularly in the context of enzyme inhibition and as a therapeutic agent against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1250031-52-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group contributes to increased hydrophobicity, facilitating interactions with lipid membranes and proteins.
In Vitro Studies
In vitro studies have demonstrated that compounds with trifluoromethyl groups exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving related furan derivatives indicate that they can induce apoptosis in cancer cells by increasing caspase activity .
Case Study: Anticancer Activity
A notable study evaluated the anticancer properties of beta-diketones related to furan compounds. The findings revealed that these compounds could inhibit the growth of cancer cells at sub-micromolar concentrations. Specifically, the IC50 values for some derivatives were reported to be below 1 µM against MCF-7 breast cancer cells .
Comparative Analysis
To understand the potential of this compound better, it is essential to compare it with similar compounds:
| Compound | Structure Type | IC50 (µM) against MCF-7 |
|---|---|---|
| This compound | Trifluoromethyl Furan | TBD |
| 1-benzoyl-2-trifluoromethyl | Beta-diketone | < 1 |
| 3-trifluoromethyl quinoxaline | Quinoxaline derivative | < 0.5 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to three categories of analogs:
- Fluorinated amines with alternative substituents (e.g., aryl, heterocyclic).
- Non-fluorinated amines with furan substituents.
- Fluorinated non-amine derivatives (e.g., ketones, diones).
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in this compound significantly increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs like 4-(furan-2-yl)butan-2-amine (logP ~0.8) .
- Solubility : The furan oxygen enhances water solubility relative to purely hydrocarbon analogs but is less polar than compounds with hydroxyl or carboxyl groups .
- Thermal Stability: Fluorinated amines generally exhibit higher thermal stability than non-fluorinated counterparts due to strong C–F bonds .
Comparative Toxicity and Handling
- For example, 4,4,4-trifluorobutylamine is classified as hazardous (H315, H319) .
- Storage : Long-term storage recommendations for analogs (e.g., -20°C under inert gas) suggest similar precautions for this compound .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine typically involves:
- Preparation of a key intermediate, 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione (a diketone precursor).
- Subsequent amination or reductive amination steps to introduce the amine functionality at the 2-position of the butane chain.
- Use of catalytic or stoichiometric reagents to facilitate amination and control stereochemistry.
Preparation of the Key Intermediate: 4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione
This diketone is a crucial precursor for the amine synthesis.
- Starting materials: 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione is commercially available (CAS 326-90-9) and can be synthesized by Friedel-Crafts acylation or related methods involving furan derivatives and trifluoroacetyl reagents.
- Typical reaction conditions involve acetonitrile as solvent, room temperature stirring, and use of copper(II) nitrate trihydrate as a catalyst to form complexes that facilitate further transformations.
- Yields for complex formation with bipyridine ligands reach up to 85%, indicating efficient preparation of intermediates related to the diketone.
| Parameter | Details |
|---|---|
| Starting material | 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione |
| Solvent | Acetonitrile |
| Catalyst | Cu(NO3)2·3H2O |
| Ligand | 4,4-Dimethoxy-2,2-bipyridine |
| Reaction time | 4 h stirring + 24 h additional stirring |
| Temperature | Room temperature |
| Yield | Up to 85% (complex formation) |
| Characterization | ATR-FTIR, UV-Vis, elemental analysis |
Conversion to this compound
The transformation from the diketone to the amine involves reductive amination or related amination pathways.
- The diketone undergoes reaction with amine sources or ammonium salts under acidic or catalytic conditions.
- For example, a diazotization and reduction sequence can be employed where an aryl amine is diazotized and then coupled with the diketone derivative to form substituted pyrazoles or amines.
- Tin(II) chloride dihydrate in hydrochloric acid is used as a reducing agent at controlled temperatures (0–5 °C) to avoid side reactions.
- Subsequent basification and extraction steps yield the amine-containing product, which is purified by flash chromatography.
| Parameter | Details |
|---|---|
| Starting material | 4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione |
| Amination reagent | Sodium nitrite and tin(II) chloride dihydrate in HCl |
| Temperature | 0–5 °C during reduction |
| Reaction time | Overnight heating at 60 °C after addition |
| Work-up | Basification to pH 8, extraction with ethyl acetate |
| Purification | Flash column chromatography (silica gel) |
| Yield | Approximately 27.3% for pyrazole intermediate (related) |
Alternative Synthetic Approaches and Catalytic Methods
- Asymmetric reduction catalysts have been employed in related fluorinated amine syntheses to improve stereoselectivity and yield.
- Use of tetrahydrofuran as solvent and hydrogenation under pressure (10 atm) at room temperature for 18 hours has yielded amine products with up to 80.7% yield in analogous systems.
- These methods suggest potential for adaptation to this compound synthesis to enhance yield and stereochemical control.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diketone formation | Friedel-Crafts acylation or commercial source | N/A | Starting material for amination |
| Complex formation | Cu(NO3)2·3H2O, bipyridine, acetonitrile, RT | 85 | Facilitates subsequent transformations |
| Amination via diazotization | NaNO2, HCl, SnCl2·2H2O, 0–5 °C, then 60 °C | 27.3 | Produces pyrazole intermediate, precursor to amine |
| Asymmetric reduction (analog) | THF, asymmetric catalyst, H2, 10 atm, RT, 18 h | 80.7 | Potential method for stereoselective amine synthesis |
Research Findings and Notes
- The low yield in the diazotization-reduction step (27.3%) suggests optimization is needed, possibly by altering reducing agents or reaction conditions.
- The copper complexation step shows high efficiency and may be useful for stabilizing intermediates or facilitating catalytic cycles.
- Literature on related fluorinated amines indicates that asymmetric catalytic hydrogenation is a promising route to obtain chiral amines with good yield and stereoselectivity, which could be adapted here.
- No direct single-step preparation of this compound was found, indicating the necessity of multi-step synthesis involving diketone intermediates.
Q & A
Q. What are the common synthetic routes for preparing 4,4,4-trifluoro-1-(furan-2-yl)butan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Step 1 : React furan-2-ylmagnesium bromide with a trifluoromethylated precursor (e.g., 4,4,4-trifluorobutan-2-one) under anhydrous conditions to form the carbon backbone.
- Step 2 : Introduce the amine group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation with a palladium catalyst.
- Key Variables : Temperature (optimized at 0–25°C for step 1), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios (1:1.2 for amine:ketone). Yield improvements (60–80%) are achieved by controlling moisture and oxygen levels .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : NMR confirms trifluoromethyl group presence (δ = -60 to -70 ppm). NMR resolves furan proton signals (δ = 6.2–7.4 ppm) and amine protons (δ = 1.5–2.5 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond angles and torsion angles critical for conformational analysis. Data collection requires high-resolution (<1.0 Å) single crystals grown via vapor diffusion .
Q. What role does the trifluoromethyl group play in the compound’s reactivity and stability?
- Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the amine via inductive effects. This reduces nucleophilicity but increases resistance to oxidative degradation. Stability studies (TGA/DSC) show decomposition temperatures >200°C, making it suitable for high-temperature reactions. Fluorine’s electronegativity also directs regioselectivity in electrophilic substitutions (e.g., favoring furan C-5 position) .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities to enzymes (e.g., monoamine oxidases). Parameterize fluorine atoms using force fields like CHARMM35.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (furan O with catalytic residues) and hydrophobic interactions (trifluoromethyl with aromatic pockets).
- QSAR Models : Corrogate substituent effects (e.g., furan vs. thiophene analogs) to optimize bioactivity .
Q. How do conflicting crystallographic and spectroscopic data arise for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from polymorphism or solvent inclusion in crystals.
- Resolution Strategy :
Compare powder XRD patterns of bulk material with single-crystal data to detect polymorphs.
Use variable-temperature NMR to identify dynamic processes (e.g., amine inversion) that broaden signals.
Re-refine SHELXL parameters with anisotropic displacement for fluorine atoms to reduce R-factor discrepancies (<5%) .
Q. What strategies improve enantioselective synthesis of this compound for chiral studies?
- Methodological Answer :
- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric reductive amination (up to 90% ee).
- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.
- Analytical Validation : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (95:5) eluent confirms enantiomeric excess .
Q. What are the mechanistic implications of fluorinated byproducts observed during synthesis?
- Methodological Answer : Byproducts like 4,4-difluoro derivatives arise via incomplete trifluoromethylation or defluorination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
